molecular formula C20H15BrN6O B1671769 Etravirine CAS No. 269055-15-4

Etravirine

カタログ番号 B1671769
CAS番号: 269055-15-4
分子量: 435.3 g/mol
InChIキー: PYGWGZALEOIKDF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection . It is usually given to patients who have received HIV treatment in the past .


Synthesis Analysis

The synthesis of Etravirine involves the reaction of 4-aminobenzonitrile with an aqueous solution of cyanamide in the presence of an inorganic acid such as nitric acid, sulphuric acid or hydrochloric acid at 80-120° C .


Molecular Structure Analysis

Etravirine has a molecular formula of C20H15BrN6O and an average mass of 435.277 Da . It has a complex structure that includes a pyrimidine ring and a benzonitrile group .


Chemical Reactions Analysis

Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1, blocking DNA-dependent and RNA-dependent polymerase activity . It also exhibits the potential for bi-directional drug–drug interactions with other antiretrovirals and concomitant medications through its interactions with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 .


Physical And Chemical Properties Analysis

Etravirine has a density of 1.6±0.1 g/cm3, a boiling point of 637.4±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . It also has a molar refractivity of 106.9±0.4 cm3 and a polar surface area of 121 Å2 .

科学的研究の応用

HIV Treatment

  • Scientific Field : Virology, specifically HIV treatment .
  • Summary of Application : Etravirine is used clinically for the treatment of human immunodeficiency virus type 1 (HIV-1) infection . It’s a non-nucleoside reverse transcriptase inhibitor that is commonly used in HIV infection treatment, often in combination with other drugs .
  • Methods of Application : Etravirine is administered orally in the form of 100mg tablets . It’s often used in combination with other antiretroviral drugs for the treatment of adult HIV-1 infection documented to be resistant to therapy with other NNRTIs and antiretroviral agents .
  • Results or Outcomes : The use of Etravirine in HIV treatment has been shown to be effective, but the specific results or outcomes depend on various factors such as the patient’s overall health, other medications they’re taking, and their response to treatment .

Bladder Cancer Treatment

  • Scientific Field : Oncology, specifically bladder cancer treatment .
  • Summary of Application : Etravirine has been explored as a potential therapy for bladder cancer .
  • Results or Outcomes : Etravirine emerged as the most potent drug, with a lowest IC 50 of 5.9 µM . A significant synergistic effect was evident in the Etravirine and Rilpivirine combination, especially at 48 and 72 h for low concentrations . These findings represent a substantial stride in advancing personalized medicine within cancer research .

SARS-CoV-2 Inhibition

  • Scientific Field : Virology, specifically SARS-CoV-2 inhibition .
  • Summary of Application : Etravirine has been identified as a potential inhibitor of the entry of severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) into host cells .
  • Results or Outcomes : Of the drugs screened, Etravirine was identified as one of the potential inhibitors of SARS-CoV-2 entry .

Drug Interactions

  • Scientific Field : Pharmacology, specifically drug interactions .
  • Summary of Application : Etravirine has been studied for its interactions with other drugs .
  • Results or Outcomes : Etravirine was found to decrease the concentrations of certain drugs and increase the concentrations of others . These interactions may require the use of higher doses of these agents or selection of alternative therapy .

Inhibition of SARS-CoV-2 Variants

  • Scientific Field : Virology, specifically SARS-CoV-2 variant inhibition .
  • Summary of Application : Etravirine has been identified as a potential inhibitor of the entry of wild-type and predominant variants of severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) into host cells .
  • Results or Outcomes : Of the drugs screened, Etravirine was identified as one of the potential inhibitors of SARS-CoV-2 variant entry .

Drug Interactions

  • Scientific Field : Pharmacology, specifically drug interactions .
  • Summary of Application : Etravirine has been studied for its interactions with other drugs .
  • Results or Outcomes : Etravirine was found to decrease the concentrations of certain drugs and increase the concentrations of others . These interactions may require the use of higher doses of these agents or selection of alternative therapy .

Safety And Hazards

Etravirine is considered hazardous and is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is also advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

特性

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGWGZALEOIKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181412
Record name Etravirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1). It directly binds reverse transcriptase and consequently blocks DNA-dependent and RNA-dependent polymerase activity. Etravirine does not inhibit human DNA polymerase alpha, beta or gamma.
Record name Etravirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06414
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Etravirine

CAS RN

269055-15-4
Record name Etravirine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269055-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etravirine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269055154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etravirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06414
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etravirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETRAVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C50HW4FO1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etravirine
Reactant of Route 2
Etravirine
Reactant of Route 3
Etravirine
Reactant of Route 4
Etravirine
Reactant of Route 5
Reactant of Route 5
Etravirine
Reactant of Route 6
Etravirine

Citations

For This Compound
14,200
Citations
M Schöller-Gyüre, TN Kakuda, A Raoof… - Clinical …, 2009 - Springer
… Renal elimination of etravirine is negligible. Etravirine has the potential for interactions by … The drug interaction profile of etravirine has been well characterized and is manageable. …
Number of citations: 135 link.springer.com
ED Deeks, GM Keating - Drugs, 2008 - Springer
… etravirine (Intelence™) Footnote 1 . This article reviews the pharmacological properties of oral etravirine, … Medical literature on the use of etravirine in the treatment of HIV-1 infection was …
Number of citations: 37 link.springer.com
E Seminari, A Castagna, A Lazzarin - Expert review of anti-infective …, 2008 - Taylor & Francis
… etravirine is methyl hydroxylation, with subsequent glucuronidation of the metabolites. Etravirine … In Phase II and III trials in treatment-experienced patients, treatment with etravirine led to …
Number of citations: 59 www.tandfonline.com
R Haubrich, S Gubernick, U Yasothan… - Nature Reviews Drug …, 2008 - go.gale.com
Etravirine (Intelence; Tibotec) is a non-nucleoside inhibitor of HIV-1 reverse transcriptase. In January 2008, it was approved by the US FDA for the treatment of HIV-1 infection in …
Number of citations: 16 go.gale.com
R Schrijvers - Expert opinion on pharmacotherapy, 2013 - Taylor & Francis
… Despite its favorable profile, etravirine is currently not sufficiently investigated nor approved … -resistance conferred by etravirine failure to other NNRTIs. Etravirine should be avoided …
Number of citations: 22 www.tandfonline.com
C Katlama, R Haubrich, J Lalezari, A Lazzarin… - Aids, 2009 - journals.lww.com
… in the etravirine-treated patient arm (P < 0.0001). The greatest virologic response rate with etravirine was observed in patients with minimal resistance to etravirine (baseline etravirine …
Number of citations: 232 journals.lww.com
TN Kakuda, M Schöller-Gyüre… - Clinical …, 2011 - Springer
… disposition of etravirine were of no clinical relevance. Likewise, etravirine had no clinically … are expected between etravirine and azithromycin or ribavirin, therefore, etravirine can be …
Number of citations: 94 link.springer.com
JP Havens, AT Podany, KK Scarsi… - Clinical pharmacokinetics, 2020 - Springer
… Etravirine is reserved for use in third- or fourth-line … Etravirine exhibits the potential for bi-directional drug–drug … and pharmacodynamic parameters of etravirine, with particular attention …
Number of citations: 28 link.springer.com
J Vingerhoets, L Tambuyzer, H Azijn, A Hoogstoel… - Aids, 2010 - journals.lww.com
… Here, we present the establishment of CCOs for etravirine as well as the genotypic analysis, including the refinement of the etravirine RAMs list and the development of a weighted …
Number of citations: 213 journals.lww.com
LB Johnson, LD Saravolatz - Clinical infectious diseases, 2009 - JSTOR
… 90% less active than etravirine against wild-type HIV [6]. Etravirine is an inducer of CYP3A4 … The use of ritonavir and rifabutin decreases etravirine levels, whereas etravirine can have …
Number of citations: 68 www.jstor.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。